PEG13 Linker Length and PROTAC Degradation
The length of the PEG linker is a major determinant of PROTAC efficacy. In a recent study on Retro-2-based PROTACs, it was demonstrated for the first time that GSPT1 degradation is directly dependent on the length of the flexible PEG chain [1]. While this study did not specifically test a PEG13 linker, it establishes the critical role of PEG length. Tos-PEG13-Boc, with its 13-unit PEG spacer (approximately 44 atoms backbone length, providing an extended reach of roughly 4.5-5.0 nm), falls into a size range distinct from commonly used shorter linkers like PEG4 or PEG6. This extended length may be crucial for bridging binding sites on certain E3 ligase-target protein pairs where shorter linkers fail to form a productive ternary complex, as evidenced by literature showing that suboptimal linker length can abolish degradation activity [1].
| Evidence Dimension | PEG linker length and PROTAC degradation activity |
|---|---|
| Target Compound Data | 13 PEG units (Tos-PEG13-Boc) |
| Comparator Or Baseline | Shorter PEG linkers (e.g., PEG2, PEG4, PEG6) studied in PROTAC SAR |
| Quantified Difference | Dependency of degradation on PEG length demonstrated [1]; shorter linkers may result in no degradation [1] |
| Conditions | Cellular degradation assays for GSPT1 protein |
Why This Matters
Procuring Tos-PEG13-Boc over a shorter analog like Tos-PEG6-Boc may be essential for achieving target degradation when the E3 ligase and protein of interest have a large binding interface or when a more flexible, extended linker is required.
- [1] Marine Michon et al. Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. European Journal of Medicinal Chemistry, 2026. View Source
